3-[methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
Description
3-[Methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a synthetic thiophene-based carboxamide derivative characterized by a sulfamoyl group linked to a methyl-substituted phenyl ring and a 4-methylcyclohexyl amide substituent. Thiophene carboxamides are known for diverse biological activities, including enzyme inhibition (e.g., SNAT2) and antimicrobial effects, depending on substituent patterns [1][2].
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-14-4-8-16(9-5-14)21-20(23)19-18(12-13-26-19)27(24,25)22(3)17-10-6-15(2)7-11-17/h6-7,10-14,16H,4-5,8-9H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRJEWFNBUCGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a diene and a sulfur source.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using a carboxylic acid derivative and an amine.
Sulfonamide Formation: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biological assays to study its effects on various biological pathways and targets.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity/Stability Notes |
|---|---|---|---|---|
| 3-[Methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide (Target) | C₂₀H₂₅N₂O₃S₂ (inferred) | ~421.55 (calculated) | 4-Methylcyclohexyl (amide), methyl(4-methylphenyl)sulfamoyl (sulfonamide) | Not explicitly reported |
| N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-2-thiophenecarboxamide [3] | C₂₅H₂₁ClN₂O₃S₂ | 497.02 | 4-Chlorophenyl (amide), additional phenyl on thiophene | Stable (ChemSpider ID listed) |
| 3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide [4] | C₂₀H₁₈ClN₂O₅S₂ | 480.95 | 3,4-Dimethoxyphenyl (amide), 4-chlorophenyl (sulfamoyl) | Not reported |
| N-(4-Bromophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide [7] | C₁₉H₁₇BrN₂O₃S₂ | 465.39 | 4-Bromophenyl (amide) | Available (17 mg in stock) |
| N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide [9] | C₁₈H₁₃Cl₂NO₃S₂ | 426.34 | Bis-4-chlorophenyl (sulfonyl and amide) | Not reported |
Key Observations :
- Sulfamoyl vs. Sulfonyl: The methyl(4-methylphenyl)sulfamoyl group in the target compound may facilitate hydrogen bonding with biological targets (e.g., SNAT2 transporters), whereas sulfonyl groups (e.g., in [9]) are less likely to participate in such interactions [1]. Electron-Withdrawing Groups: Analogs with nitro (e.g., [2]) or chloro substituents (e.g., [3]) exhibit altered electronic profiles, affecting reactivity and target binding.
Biological Activity
3-[methyl(4-methylphenyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of thiophene derivatives, which have been extensively studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Structural Overview
The structure of the compound can be described as follows:
- Core Structure : Thiophene ring
- Functional Groups : Sulfamoyl and carboxamide groups attached to the thiophene
- Substituents : Methyl and cyclohexyl groups that may influence biological activity
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, research indicates that certain thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. The most active compounds in these studies showed IC50 values ranging from 5.46 µM to 12.58 µM, demonstrating their efficacy in inhibiting cancer cell proliferation .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin binding |
| 2e | Hep3B | 12.58 | Tubulin binding |
| St.1 | Hep3B | 23 | G2/M phase arrest |
The mechanism of action for these compounds often involves disruption of microtubule dynamics, akin to the action of established chemotherapeutics like Combretastatin A-4 (CA-4). Molecular docking studies suggest that these compounds interact with the tubulin-colchicine-binding pocket, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
Thiophene derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown moderate activity against various pathogens, including bacteria and fungi. For example, some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Pathogen | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
The antimicrobial mechanism is believed to involve inhibition of key bacterial enzymes such as MurD and DNA gyrase, with binding interactions that are critical for their antibacterial efficacy .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, thiophene derivatives are being explored for their anti-inflammatory effects. Some studies indicate that these compounds can inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Effects : A study synthesized a series of thiophene carboxamide derivatives and evaluated their effects on Hep3B cells using MTS assays and spheroid models. The most potent derivatives were shown to significantly disrupt spheroid formation, indicating strong anti-proliferative activity .
- Case Study on Antimicrobial Properties : Another investigation focused on the synthesis of thiazolopyridine derivatives, which included a thiophene moiety. These compounds were screened for their antibacterial activity against common pathogens and demonstrated promising results, paving the way for further development as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
